Propanenitrile, 3-(butylphenylamino)-

Disperse dye intermediate LogP polyester dyeing uptake

Propanenitrile, 3-(butylphenylamino)- (CAS 61852-40-2), also known as N-butyl-N-(2-cyanoethyl)aniline or cyanoethylbutylaniline, is a tertiary aromatic amine with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol. It is a light-yellow to orange clear liquid at 20 °C, with a boiling point of 148 °C at 0.7 mmHg (341.1 °C at 760 mmHg), a density of 0.99 g/mL, and a flash point of 143 °C.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 61852-40-2
Cat. No. B1582676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 3-(butylphenylamino)-
CAS61852-40-2
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCCCCN(CCC#N)C1=CC=CC=C1
InChIInChI=1S/C13H18N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,11-12H2,1H3
InChIKeyKMGZOJSHGRNXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanenitrile, 3-(butylphenylamino)- (CAS 61852-40-2): Technical Baseline for Procurement & Selection


Propanenitrile, 3-(butylphenylamino)- (CAS 61852-40-2), also known as N-butyl-N-(2-cyanoethyl)aniline or cyanoethylbutylaniline, is a tertiary aromatic amine with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . It is a light-yellow to orange clear liquid at 20 °C, with a boiling point of 148 °C at 0.7 mmHg (341.1 °C at 760 mmHg), a density of 0.99 g/mL, and a flash point of 143 °C . The compound is primarily used as a coupling component in the synthesis of azo disperse dyes, as documented in patent literature for medium-temperature environmentally friendly disperse orange dyes [1], and has been investigated as an AKR1C3 enzyme inhibitor .

Why N-Alkyl-N-cyanoethylaniline Analogs Cannot Simply Replace Propanenitrile, 3-(butylphenylamino)-


N-substituted cyanoethylanilines sharing the N–CH₂CH₂CN pharmacophore differ critically in their lipophilicity, steric bulk, and water solubility, which directly influence dye–fiber interaction energy, alkali resistance, and dyeing uptake in polyester dyeing processes. For example, substituting the butyl chain with an ethyl or methyl group reduces the computed LogP by approximately 1.0–1.2 log units (LogP ~2.19 for the N-ethyl analog versus ~3.21 for the N-butyl analog) , significantly altering the partition behavior between dye bath and hydrophobic fiber. Patent CA 1110011 explicitly teaches that a molar mixture of N-n-butyl-N-cyanethyl-aniline and N-ethyl-N-cyanethyl-aniline in ratios of 50:50 to 20:80 produces disperse dyes with unique stability under dyeing conditions, demonstrating that the butyl substituent confers properties not obtainable with the ethyl analog alone [1]. Simple replacement without reformulation therefore risks loss of color yield, fastness, or process compatibility.

Quantitative Differentiation Evidence for Propanenitrile, 3-(butylphenylamino)- vs. Closest Analogs


Elevated Lipophilicity (LogP) Drives Higher Polyester Dye Uptake

Propanenitrile, 3-(butylphenylamino)- exhibits a computed LogP of 3.21 , compared to 2.19 for the N-ethyl analog N-(2-cyanoethyl)-N-ethylaniline . This ~1.0 log unit increase in lipophilicity is consistent with class-level evidence that N-cyanoethyl substitution increases dye–fiber interaction energy and dyeing uptake on polyester in waterless D5 systems, relative to N-ethyl substitution [1]. Although the cited MD simulation study examines bis-N-cyanoethyl dyes rather than the butyl compound directly, the trend of higher lipophilicity correlating with higher uptake supports the butyl analog's advantage for hydrophobic fiber dyeing.

Disperse dye intermediate LogP polyester dyeing uptake

Measured Water Solubility Enables Controlled Dye-Bath Partitioning

The reported water solubility of Propanenitrile, 3-(butylphenylamino)- is 46.58 mg/L at 25 °C . In contrast, the N-ethyl analog is described as 'insoluble in water' , and the N-methyl analog is 'slightly soluble' . The finite but low solubility of the butyl derivative represents a precisely quantifiable parameter that influences dye dispersion stability, leveling, and dye-bath exhaustion behavior.

Water solubility disperse dye formulation partition coefficient

Patent-Validated Coupling Component for High-Fastness Disperse Orange Dyes

Patent CN101265370A discloses the synthesis of medium-temperature environmentally friendly disperse orange dyes using Propanenitrile, 3-(butylphenylamino)- as the coupling component with diazotized 2,6-dibromo-4-nitroaniline [1]. The patent claims that the resulting dyes exhibit 'excellent' fastness indicators, a broad pH adaptability range, high lifting power, and high color yield, positioning them as replacements for C.I. Disperse Orange 30 in 300% black and blue shading applications. Comparative examples within the patent use N-methyl-N-cyanoethylaniline as coupling component, establishing a direct structural comparator for the butyl-substituted analog.

Disperse Orange dye coupling component color fastness

Lower Reduced-Pressure Boiling Point Facilitates Distillation-Based Purification

Propanenitrile, 3-(butylphenylamino)- boils at 148 °C at 0.7 mmHg . The N-ethyl analog boils at 176 °C at 19 mmHg , and the N-methyl analog at 186 °C at 23 mmHg . While direct comparison is confounded by differing pressures, the butyl compound's boiling point at a much lower pressure (0.7 mmHg vs. 19–23 mmHg) indicates lower volatility under practical distillation conditions, which can reduce thermal degradation risk and simplify vacuum distillation equipment requirements during large-scale purification.

Boiling point distillation purification

Procurement-Driven Application Scenarios for Propanenitrile, 3-(butylphenylamino)-


High-Fastness Disperse Orange Dye Manufacturing for Polyester

Dye manufacturers seeking to produce environmentally friendly medium-temperature disperse orange dyes with broad pH adaptability and high lifting power should prioritize Propanenitrile, 3-(butylphenylamino)- as the coupling component. Patent CN101265370A demonstrates its use with diazotized 2,6-dibromo-4-nitroaniline to generate dyes with excellent color fastness, directly addressing limitations of existing azo stitching dyes [1].

Waterless Polyester Dyeing Formulations Requiring High Dye–Fiber Affinity

The elevated LogP (3.21) of the butyl analog predicts stronger dye–fiber interaction energy compared to the N-ethyl (LogP 2.19) or N-methyl analogs. This property is particularly valuable in waterless D5-media dyeing systems, where N-cyanoethyl substitution has been shown via MD simulation to increase dye uptake and adsorption efficiency relative to N-ethyl substitution [2].

Scalable Synthesis Requiring Distillation-Friendly Intermediates

For kilo-lab or pilot-scale synthesis of downstream azo dyes or OLED intermediates, the butyl analog's boiling point of 148 °C at 0.7 mmHg enables purification under milder vacuum compared to the ethyl (176 °C at 19 mmHg) and methyl (186 °C at 23 mmHg) analogs . This reduces energy input and thermal stress, improving process safety and yield consistency in procurement-grade manufacturing.

AKR1C3 Inhibitor Screening and Steroid Metabolism Research

Although quantitative differentiation data are limited, Propanenitrile, 3-(butylphenylamino)- has been identified as an AKR1C3 inhibitor in in vitro assays . Researchers investigating steroid metabolism or prostate cancer targets may consider this compound as a structurally defined starting point, noting that its lipophilicity and molecular size differentiate it from smaller N-alkyl analogs that lack butyl chain-mediated hydrophobic interactions.

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